molecular formula C24H30O5 B1210396 Clausmarin A CAS No. 67604-65-3

Clausmarin A

Cat. No.: B1210396
CAS No.: 67604-65-3
M. Wt: 398.5 g/mol
InChI Key: KQYZOQQWBTXSDF-UHFFFAOYSA-N
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Description

Clausmarin A is a terpenoid coumarin compound that has garnered attention for its potential immunosuppressant properties. It was identified through a yeast-based assay designed to detect inhibitors of calcium signaling pathways . This compound has shown promise in alleviating defects caused by hyperactivation of calcium signaling, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clausmarin A typically involves the extraction from plant sources, particularly from the leaves of Clausena harmandiana . The extraction process includes solvent extraction followed by chromatographic purification to isolate the compound in its pure form.

Industrial Production Methods: While there is limited information on large-scale industrial production, the methods used in laboratory settings can be scaled up. This would involve optimizing the extraction and purification processes to ensure a consistent and high yield of this compound.

Chemical Reactions Analysis

Types of Reactions: Clausmarin A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, each with potentially different biological activities.

Scientific Research Applications

Comparison with Similar Compounds

    FK506 (Tacrolimus): An immunosuppressant that also inhibits the calcineurin pathway.

    Cyclosporin A: Another immunosuppressant with a similar mechanism of action.

Comparison: Clausmarin A is unique in its structure as a terpenoid coumarin, whereas FK506 and cyclosporin A are macrolide and cyclic peptide compounds, respectively. This compound’s ability to inhibit the calcineurin pathway through a different structural framework highlights its potential as a novel immunosuppressant .

Properties

IUPAC Name

6-(2-hydroxypropan-2-yl)-3-methyl-14-(2-methylbut-3-en-2-yl)-2,7,16-trioxatetracyclo[8.8.0.03,8.012,17]octadeca-1(10),11,13,17-tetraen-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O5/c1-7-22(2,3)16-11-14-10-15-12-20-24(6,9-8-19(28-20)23(4,5)26)29-18(15)13-17(14)27-21(16)25/h7,10-11,13,19-20,26H,1,8-9,12H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYZOQQWBTXSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(OC1CC3=C(O2)C=C4C(=C3)C=C(C(=O)O4)C(C)(C)C=C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50986966
Record name 2-(2-Hydroxypropan-2-yl)-4a-methyl-9-(2-methylbut-3-en-2-yl)-2,3,4,4a,12,12a-hexahydro-8H-dipyrano[3,2-b:3',2'-g][1]benzopyran-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50986966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67604-65-3
Record name Clausmarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067604653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clausmarin A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-Hydroxypropan-2-yl)-4a-methyl-9-(2-methylbut-3-en-2-yl)-2,3,4,4a,12,12a-hexahydro-8H-dipyrano[3,2-b:3',2'-g][1]benzopyran-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50986966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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